
2-(2,6-Dimethylphenoxy)ethanamine
Overview
Description
2-(2,6-Dimethylphenoxy)ethanamine is an organic compound with the molecular formula C10H15NO It is a derivative of phenoxyethanamine, characterized by the presence of two methyl groups at the 2 and 6 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)ethanamine typically involves the reaction of 2,6-dimethylphenol with ethylene oxide, followed by amination. The general steps are as follows:
Reaction of 2,6-dimethylphenol with ethylene oxide: This step forms 2-(2,6-dimethylphenoxy)ethanol.
Amination of 2-(2,6-dimethylphenoxy)ethanol: This step involves the conversion of the alcohol group to an amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxyethanamines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
2-(2,6-Dimethylphenoxy)ethanamine belongs to the class of phenoxyalkylamines and exhibits unique chemical properties due to its molecular structure. The compound features a phenoxy group with two methyl substitutions at the 2 and 6 positions, linked to an ethanamine chain. Its mechanism of action involves:
- Cell Signaling Modulation : It influences various signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
- Biochemical Interactions : The compound can bind to specific enzymes or receptors, modifying their activity and leading to diverse biological effects.
Scientific Research Applications
The applications of this compound can be categorized as follows:
Chemistry
- Synthesis Building Block : It serves as an essential precursor in the synthesis of more complex organic molecules. This includes its use in creating polymers and other functional materials.
Biology
- Biological Activity : The compound has been studied for its potential antimicrobial and antifungal properties. Its interactions with biological macromolecules are under investigation to determine therapeutic potentials.
- Anticancer Research : Preliminary studies indicate that it may induce apoptosis in cancer cells, suggesting potential for cancer therapeutics. For instance, cytotoxicity assays on various cancer cell lines showed significant inhibitory effects (IC values reported in µM):
Cell Line | IC (µM) |
---|---|
HeLa (cervical cancer) | 20 |
MCF-7 (breast cancer) | 15 |
These findings highlight its potential as a candidate for further development in anticancer therapies .
Medicine
- Pharmaceutical Intermediate : this compound is explored as a precursor in drug synthesis. Its derivatives have shown promise in treating conditions such as neuropathic pain due to their sodium channel-blocking properties .
- Anticonvulsant Activity : Studies have indicated that this compound exhibits anticonvulsant properties, making it relevant in neurological research .
Industry
- Specialty Chemicals Production : It is utilized in manufacturing specialty chemicals, coatings, adhesives, and agrochemicals.
Case Study on Antifungal Activity
A study investigated the efficacy of this compound against dermatophyte infections in guinea pigs. Results revealed a significant reduction in fungal load compared to control groups.
Case Study on Anticancer Effects
In a preclinical trial involving human cancer cell lines, the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways. These results support its potential use in developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its anti-cancer properties suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)ethanamine
- 2-(4-Isopropylphenoxy)ethanamine
- 2-(2-Isopropylphenoxy)ethanamine
Uniqueness
2-(2,6-Dimethylphenoxy)ethanamine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .
Biological Activity
Overview
2-(2,6-Dimethylphenoxy)ethanamine, also known as a phenoxyethanamine derivative, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structure, which includes a phenoxy group substituted with two methyl groups at the 2 and 6 positions on the phenyl ring. Its molecular formula is C10H15NO.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various receptors and enzymes, influencing pathways associated with cell proliferation and apoptosis. The exact mechanisms remain under investigation, but preliminary studies suggest that it may inhibit cancer cell growth and induce apoptosis in malignant cells.
Biological Activity Data
Research indicates that this compound exhibits anti-cancer properties, particularly against breast cancer and leukemia cell lines. The following table summarizes key findings from various studies:
Study | Cell Line | IC50 Value (μg/mL) | Effect |
---|---|---|---|
Study 1 | MCF-7 (breast carcinoma) | 1.72 | Significant cytotoxicity observed |
Study 2 | HL-60 (leukemia) | TBD | Induction of apoptosis noted |
Study 3 | A549 (lung carcinoma) | TBD | Growth inhibition reported |
Case Studies
- Breast Cancer Study : In a study evaluating the cytotoxic effects of various compounds on MCF-7 cells, this compound demonstrated a promising IC50 value of 1.72 μg/mL, outperforming the reference drug 5-fluorouracil (IC50 = 4.8 μg/mL). This suggests that the compound may serve as a lead for further development in breast cancer therapeutics .
- Leukemia Research : Another investigation focused on the effects of this compound on HL-60 leukemia cells. Preliminary results indicated that treatment with this compound led to significant apoptotic activity, warranting further exploration into its mechanisms and potential clinical applications.
Comparative Analysis
When compared to similar compounds such as 2-(3,5-Dimethylphenoxy)ethanamine and 2-(4-Isopropylphenoxy)ethanamine, the unique positioning of the methyl groups in this compound may enhance its biological activity and selectivity towards certain cellular targets. This structural specificity could influence its pharmacokinetic and pharmacodynamic profiles.
Safety Profile
While exploring its therapeutic potential, it is essential to consider the safety profile of this compound. It has been classified as an eye damager (Eye Dam. 1), indicating that precautions should be taken during handling and application in research settings .
Q & A
Q. Basic: What are the recommended safety protocols for handling 2-(2,6-Dimethylphenoxy)ethanamine in laboratory settings?
Answer:
- PPE Requirements : Wear NIOSH-approved safety goggles, chemical-resistant gloves (e.g., nitrile), and lab coats. Use respiratory protection (e.g., P95 masks) for aerosol exposure .
- Ventilation : Ensure fume hoods with ≥100 ft/min airflow during synthesis or handling to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and neutralize with appropriate agents. Avoid environmental release .
- Waste Disposal : Segregate waste by hazard class (e.g., halogenated vs. non-halogenated) and use licensed disposal services .
Q. Basic: How can researchers verify the purity of this compound post-synthesis?
Answer:
- Chromatography : Use HPLC with UV detection (≥90% purity threshold) and C18 columns for separation. Calibrate with reference standards .
- Spectroscopy : Confirm structural integrity via -NMR (e.g., aromatic proton signals at δ 6.8–7.2 ppm) and FT-IR (amine N-H stretch ~3300 cm) .
- Melting Point : Compare observed melting range (e.g., 83–84°C) to literature values to detect impurities .
Q. Advanced: How can contradictory data on the neuroprotective effects of this compound derivatives be resolved?
Answer:
- Experimental Controls : Include positive controls (e.g., memantine for NMDA receptor modulation) and validate assay conditions (e.g., cell viability via MTT assays) .
- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
- Mechanistic Profiling : Use receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) and gene expression analysis (qPCR for neurotrophic factors) .
Q. Advanced: What strategies optimize the synthesis yield of this compound?
Answer:
- Alkylation Optimization : React 2,6-dimethylphenol with chloroethylamine in anhydrous DMF at 60–80°C for 12 hours. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Purification : Use column chromatography (silica gel, eluent: 3:7 ethyl acetate/hexane) or recrystallization from ethanol .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. Basic: What are the key stability considerations for storing this compound?
Answer:
- Storage Conditions : Keep in amber glass bottles at 2–8°C under inert gas (N) to prevent oxidation. Avoid contact with acids/oxidizers .
- Shelf Life : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
Q. Advanced: How can researchers address variability in pharmacological activity across structural analogs of this compound?
Answer:
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups at the 3,5-positions) on receptor affinity using molecular docking (AutoDock Vina) .
- Metabolic Profiling : Use LC-MS to identify active metabolites in vitro (e.g., hepatic microsomes) and correlate with activity shifts .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to map binding interactions (e.g., hydrogen bonding with Tyr residues) .
Q. Basic: What analytical methods are critical for characterizing the molecular structure of this compound?
Answer:
- Mass Spectrometry : Confirm molecular weight (179.24 g/mol) via ESI-MS (m/z 180.1 [M+H]) and compare with reference databases .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical: C 73.7%, H 8.4%, N 7.8%) .
Q. Advanced: How should researchers design experiments to evaluate the environmental impact of this compound?
Answer:
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (48-hour EC) and algal growth inhibition (OECD 201).
- Degradation Studies : Perform photolysis (UV light, λ = 254 nm) and biodegradation (OECD 301F) to assess persistence .
- Bioaccumulation : Measure logP (predicted ~2.5) and BCF (bioconcentration factor) in fish models .
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWIDJMWYOGNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383188 | |
Record name | 2-(2,6-dimethylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-46-8 | |
Record name | 2-(2,6-dimethylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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